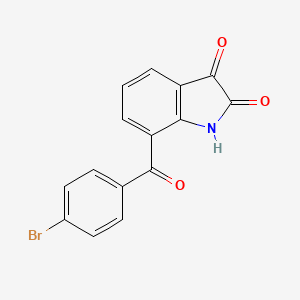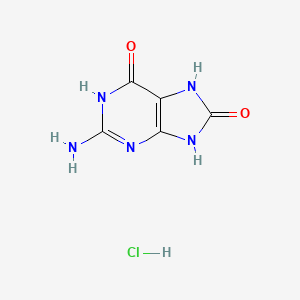
7-(4-ブロモベンゾイル)-1H-インドール-2,3-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4-Bromobenzoyl)-1H-indole-2,3-dione, also known as 7-(4-Bromobenzoyl)-1H-indole-2,3-dione, is a useful research compound. Its molecular formula is C15H8BrNO3 and its molecular weight is 330.137. The purity is usually 95%.
BenchChem offers high-quality 7-(4-Bromobenzoyl)-1H-indole-2,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-Bromobenzoyl)-1H-indole-2,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
HIV-1 プロテアーゼ阻害剤の合成
4-ブロモベンゾイルクロリドは、7-(4-ブロモベンゾイル)-1H-インドール-2,3-ジオンと構造的に類似した化合物であり、HIV-1 プロテアーゼ阻害剤の合成に使用されます . 7-(4-ブロモベンゾイル)-1H-インドール-2,3-ジオンも同様の用途がある可能性がありますが、さらなる研究が必要です。
オキサゾールおよびシクロヘキサノン誘導体の合成
4-ブロモベンゾイルクロリドは、鎮痛および抗菌特性を持つオキサゾールおよびシクロヘキサノン誘導体の合成にも使用されます . 構造的類似性を考えると、7-(4-ブロモベンゾイル)-1H-インドール-2,3-ジオンも同様の合成に使用される可能性があります .
特性
IUPAC Name |
7-(4-bromobenzoyl)-1H-indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrNO3/c16-9-6-4-8(5-7-9)13(18)10-2-1-3-11-12(10)17-15(20)14(11)19/h1-7H,(H,17,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYHDBOEDYARAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)C3=CC=C(C=C3)Br)NC(=O)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746966 |
Source


|
| Record name | 7-(4-Bromobenzoyl)-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
241825-88-7 |
Source


|
| Record name | 7-(4-Bromobenzoyl)-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(4-bromobenzoyl)-1H-indole-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What can you tell us about the distribution of bromfenac sodium in ocular tissues after administration?
A1: The study by [] investigated this using radiolabeled bromfenac sodium in rabbits. Following a single ocular instillation, the cornea exhibited the highest concentration of the compound, followed by the anterior sclera and conjunctiva. [] Interestingly, the lens and vitreous humor showed the lowest levels of the compound. [] This distribution pattern suggests that bromfenac sodium might preferentially target tissues at the front of the eye after topical administration.
Q2: How does repeated administration of bromfenac sodium affect its levels in ocular tissues?
A2: The research by [] found that repeated administration led to an accumulation of bromfenac sodium in most ocular tissues, eventually reaching a steady state after approximately 21 doses. [] Notably, the levels in the lens and posterior sclera were significantly higher after repeated dosing compared to a single dose. [] This accumulation highlights the importance of understanding the long-term implications of repeated bromfenac sodium use on specific ocular tissues.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-Hydroxy-9a,11-dihydro-10H-dibenzo[a,d][7]annulen-10-one](/img/structure/B587961.png)

![1,3-Bis[4-(2-methoxyethyl)phenoxy]-](/img/structure/B587964.png)
![(1S)-1-[(3-Hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride](/img/structure/B587967.png)
